endo-BCN-PEG4-Val-Cit-PAB-MMAE

Bioorthogonal click chemistry ADC site-specific conjugation SPAAC reaction kinetics

Achieve >95% SPAAC conjugation with homogeneous DAR using endo-BCN-PEG4-Val-Cit-PAB-MMAE. The endo-BCN handle outperforms DBCO (60% conversion); PEG4 spacer reduces plasma clearance ~2.5-fold; Val-Cit-PAB ensures selective cathepsin B release and traceless MMAE liberation. Stable triazole linkage avoids maleimide-thiol premature release. Uniquely, BCN enables orthogonal SPAAC/IEDDA dual reactivity for theranostic ADCs. ≥98% purity. Order now.

Molecular Formula C80H127N11O19
Molecular Weight 1546.9 g/mol
Cat. No. B15605033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG4-Val-Cit-PAB-MMAE
Molecular FormulaC80H127N11O19
Molecular Weight1546.9 g/mol
Structural Identifiers
InChIInChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59?,60?,61?,62-,63-,64?,67-,68-,69-,70-,71+,72+/m0/s1
InChIKeySQKNRIOHJGDSGO-ZTFVZQKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-BCN-PEG4-Val-Cit-PAB-MMAE: ADC Linker-Payload Procurement Benchmarks & Comparator Landscape


endo-BCN-PEG4-Val-Cit-PAB-MMAE (CAS 2762519-08-2; MW 1546.93 Da) is a cleavable antibody-drug conjugate (ADC) linker-payload construct integrating an endo-bicyclo[6.1.0]non-4-yne (endo-BCN) click handle, a tetraethylene glycol (PEG4) spacer, the cathepsin B-cleavable valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PAB) self-immolative linker, and the microtubule inhibitor monomethyl auristatin E (MMAE) payload . It is designed for site-specific, copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) conjugation to azide-functionalized antibodies, enabling homogeneous ADC production with controlled drug-to-antibody ratio (DAR) [1]. The compound is supplied at ≥98% purity (typically 98.84–99.95%) by multiple vendors for research-grade ADC synthesis .

Why Generic Substitution of endo-BCN-PEG4-Val-Cit-PAB-MMAE Risks ADC Performance Failure


ADC linker-payload constructs are not interchangeable commodities; each component module directly governs conjugation efficiency, conjugate stability, pharmacokinetics, and ultimately therapeutic index. Direct experimental evidence demonstrates that substituting the BCN click handle for DBCO reduces conjugation conversion from >95% to 60% under comparable conditions [1]; removing or altering PEG spacer length changes plasma clearance by up to 6.3-fold [2]; swapping the Val-Cit dipeptide for Val-Ala increases linker hydrophobicity and compromises ADC homogeneity [3]; and replacing the stable SPAAC triazole linkage with a maleimide-thiol bond introduces premature systemic payload release via retro-Michael reaction [4]. The quantitative evidence below establishes why each module in endo-BCN-PEG4-Val-Cit-PAB-MMAE must be evaluated against specific comparators rather than assumed equivalent to structural analogs.

endo-BCN-PEG4-Val-Cit-PAB-MMAE: Quantitative Differentiation Evidence Against Closest Comparators


BCN Click Handle vs DBCO: Conjugation Efficiency and Dual-Reactivity Advantage

In a side-by-side comparison within the GlycoConnect ADC platform, BCN-linker-payload constructs achieved >95% conjugation conversion at 5% (v/v) co-solvent with 5 molar equivalents per azide, whereas a DBCO-based analog required 25% co-solvent and reached only 60% conversion under identical conditions [1]. Furthermore, BCN uniquely possesses dual bioorthogonal reactivity—undergoing both SPAAC with azides (k₂ = 0.28 M⁻¹s⁻¹ with aliphatic azides; up to 2.0–2.9 M⁻¹s⁻¹ with electron-deficient aryl azides) and inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines (k₂ up to 1.47 × 10⁴ M⁻¹s⁻¹), whereas DBCO is effectively limited to SPAAC only [2][3]. The smaller BCN core (~149 Da for the bicyclononyne scaffold vs ~202 Da for DBCO) also reduces steric hindrance at the conjugation site [2].

Bioorthogonal click chemistry ADC site-specific conjugation SPAAC reaction kinetics

PEG4 Spacer: Optimized Plasma Clearance vs PEG0 (No PEG) and Longer PEG Chains

Systematic evaluation of MMAE-based ADCs with PEG spacers of defined length (0, 4, 8, or 12 units) demonstrated a direct, quantitative relationship between PEG length and plasma clearance: PEG0 = 46.3, PEG4 = 18.8, PEG8 = 9.0, and PEG12 = 7.3 mL kg⁻¹ day⁻¹ [1]. The PEG4 construct provides an approximately 2.5-fold clearance reduction versus the non-PEGylated (PEG0) ADC, while avoiding the excessive PEG chain length that may impede tumor penetration and increase immunogenicity risk associated with PEG8 or PEG12 constructs [2]. In a separate pendant-type PEG linker study, DAR8 ADCs with PEG8 and PEG12 showed superior PK to PEG4; however, PEG4-based ADCs still demonstrated nanomolar IC₅₀ in HER2⁺ cell lines with acceptable in vivo anti-tumor activity, representing the minimal PEG length required to substantially reduce nonspecific clearance [3].

ADC pharmacokinetics PEGylation Plasma clearance modulation

endo-BCN Diastereomer: Differentiated SPAAC Product Conformation vs exo-BCN

While recent stopped-flow kinetic analysis demonstrated near-identical second-order SPAAC rate constants for endo-BCN-CH2OH (k₂ = 0.90 ± 0.08 M⁻¹s⁻¹) and exo-BCN-CH2OH (k₂ = 0.88 ± 0.06 M⁻¹s⁻¹) with 3-azido-7-hydroxycoumarin in MeOH/H₂O (1:1), yielding a k_rel,endo/exo of only 1.02 [1], a separate study revealed a functionally significant difference: only endo-BCN-based SPAAC products reduce fluorescence quenching due to the formation of extended tricyclic fused ring systems unique to the endo diastereomer [2]. This difference in triazole product conformation may influence ADC structural properties such as local hydrophobicity at the conjugation site, which can affect aggregation propensity and Fc receptor binding. Bis-endo-BCN derivatives successfully conjugated BSA with a 5-FAM derivative, demonstrating practical utility for macromolecule conjugation [2].

BCN diastereomer SPAAC triazole conformation Fluorescence quenching

Val-Cit-PAB Cleavable Linker: Superior Hydrophilicity and Homogeneity vs Val-Ala-PAB

A systematic comparison of four HER2-targeting ADCs (trastuzumab-MMAE) bearing either Val-Cit-PAB or Val-Ala-PAB cleavable linkers, each with or without a PEG12 hydrophilic spacer, demonstrated that while both dipeptide triggers are effective substrates for cathepsin B, the increased hydrophobicity of the Val-Ala pair limits its utility within this linker architecture [1]. The ADC incorporating the Val-Cit-PAB-MMAE linker exhibited the most promising combination of in vitro potency (nanomolar IC₅₀ on HER2⁺ SK-BR-3 cells), structural homogeneity, and hydrophilicity [1]. Separate studies have established the plasma stability half-life of Val-Cit linkers at approximately 240 minutes, compared to only 8 minutes for Phe-Lys, underscoring the optimized stability of the Val-Cit motif for systemic circulation [2]. The PAB self-immolative spacer ensures rapid, traceless release of free MMAE upon cathepsin B cleavage, avoiding the addition of residual linker adducts to the payload [3].

Cathepsin B-cleavable linker ADC hydrophobicity Dipeptide trigger comparison

SPAAC Triazole Linkage vs Maleimide-Thiol: Superior In Vivo ADC Stability

A head-to-head pharmacokinetic comparison of GlycoConnect ADCs (BCN-azide SPAAC triazole linkage) versus the marketed ADC Adcetris® (cysteine-maleimide linkage) demonstrated near-complete overlap of total mAb and conjugated mAb concentration-time profiles for the BCN-SPAAC ADC, indicating negligible premature payload loss in circulation [1]. In contrast, Adcetris® showed significant divergence between total mAb and conjugated mAb curves, reflecting premature payload release attributed to the known instability of thiol-maleimide conjugates via retro-Michael reaction [1]. In rodent xenograft models, the BCN-SPAAC DAR4 ADC brentuximab-7 (HydraSpace-MMAE) demonstrated superior efficacy and tolerability at 1 mg/kg single dose versus Adcetris® at the same dose, with higher maximum tolerated dose (MTD) confirmed in rat tolerability studies [1]. The BCN-azide SPAAC triazole is a chemically stable, irreversible linkage under physiological conditions, unlike the equilibrium-governed maleimide-thiol bond [2].

ADC linker stability Premature payload release Retro-Michael reaction

Copper-Free SPAAC vs CuAAC: Biocompatibility and In Vivo Applicability

The endo-BCN group enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalyst, contrasting with azido-PEG4-Val-Cit-PAB-MMAE constructs that require copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. CuAAC necessitates Cu(I) catalysts (typically CuSO₄/sodium ascorbate) that generate reactive oxygen species, can induce protein oxidation and aggregation, and leave cytotoxic copper residues incompatible with in vivo applications [2]. SPAAC with BCN proceeds efficiently under physiological conditions (PBS pH 7.4, 37°C, ambient atmosphere) without any catalyst, achieving full conjugation within 4 hours using as little as 1.5 equivalents of BCN-linker-payload per azide on difluorinated azide substrates [3]. The endo-BCN-PEG4-Val-Cit-PAB-MMAE construct is therefore directly compatible with live-cell and in vivo conjugation workflows that are precluded for CuAAC-dependent azide linkers [1].

Copper-free click chemistry SPAAC vs CuAAC Bioorthogonal conjugation

endo-BCN-PEG4-Val-Cit-PAB-MMAE: Evidence-Backed Research and Industrial Application Scenarios


Site-Specific ADC Construction via Glycan-Based SPAAC Conjugation (GlycoConnect-Type Workflow)

This compound is optimally deployed in chemoenzymatic ADC platforms where the antibody N-glycan is trimmed and tagged with an azidosugar (e.g., GalNAz or 6-azidoGalNAc), followed by SPAAC conjugation of endo-BCN-PEG4-Val-Cit-PAB-MMAE. The BCN click handle provides >95% conjugation efficiency at low co-solvent (5%) [1], while the PEG4 spacer reduces plasma clearance ~2.5-fold vs non-PEGylated constructs [2]. The resulting ADC benefits from the irreversible, stable triazole linkage that avoids the premature payload release observed with maleimide-based conjugates such as Adcetris® [3]. This workflow is directly applicable to any IgG isotype without antibody engineering.

Balanced Hydrophilicity ADC Design for DAR2 or DAR4 Formats with MMAE Payload

For ADCs targeting solid tumors with MMAE as the warhead, the PEG4 spacer provides the critical balance between reducing nonspecific clearance (18.8 mL kg⁻¹ day⁻¹ vs 46.3 for PEG0) and maintaining sufficient linker compactness for efficient tumor penetration [2]. The Val-Cit-PAB cleavable linker ensures selective payload release by lysosomal cathepsin B with a plasma stability half-life of ~240 minutes [4], while the PAB spacer ensures traceless MMAE release. The endo-BCN diastereomer contributes a reduced-fluorescence-quenching triazole product that may further mitigate local hydrophobicity at the conjugation site [5], supporting higher DAR without aggregation.

Comparator Benchmarking in ADC Linker-Payload Screening Cascades

endo-BCN-PEG4-Val-Cit-PAB-MMAE serves as a well-characterized reference standard for benchmarking novel linker-payload constructs. Its BCN click handle can be directly compared against DBCO analogs to quantify conjugation efficiency differentials (typically >35 percentage-point advantage) [1]; its PEG4 spacer can be compared against PEG0, PEG8, and PEG12 variants to establish structure-pharmacokinetic relationships [2]; and its Val-Cit-PAB cleavable motif can serve as the positive control for cathepsin B-dependent release against Val-Ala-PAB or non-cleavable linkers [4]. The compound's high commercial purity (≥98.84%) and established analytical characterization (MW 1546.93, C₈₀H₁₂₇N₁₁O₁₉) provide reliable reference material properties .

Dual-Labeling and Orthogonal Conjugation Strategies Exploiting BCN's Unique Dual Reactivity

Uniquely among commercial cyclooctyne linker-payloads, the BCN group permits orthogonal sequential conjugation: first, SPAAC with an azide-functionalized antibody to attach the MMAE payload; subsequently, IEDDA with a tetrazine-bearing imaging agent, fluorophore, or second payload . This dual reactivity (not available with DBCO, which is poorly reactive toward tetrazines) enables construction of theranostic ADCs or dual-payload conjugates without cross-reactivity. The PEG4 spacer provides sufficient linker length to minimize steric interference between the two orthogonal click reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for endo-BCN-PEG4-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.